molecular formula C5H7N3O3S2 B2962236 N-(5-Sulfamoylthiazol-2-yl)acetamide CAS No. 113411-22-6

N-(5-Sulfamoylthiazol-2-yl)acetamide

Cat. No. B2962236
CAS RN: 113411-22-6
M. Wt: 221.25
InChI Key: VDACKAUCWTUTDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(5-Sulfamoylthiazol-2-yl)acetamide” is a chemical compound with the molecular formula C5H7N3O3S2 and a molecular weight of 221.26 . It contains a thiazole ring, which is a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms. Attached to this ring is a sulfamoyl group (-SO2NH2) and an acetamide group (-CH3C(O)NH-) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would be influenced by its molecular structure. For example, the presence of the polar sulfamoyl and acetamide groups would likely make the compound soluble in polar solvents .

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives, including N-(5-Sulfamoylthiazol-2-yl)acetamide , have been studied for their antimicrobial properties. These compounds can inhibit the growth of bacteria and other microorganisms, making them potential candidates for the development of new antibiotics .

Anticancer Properties

Research has indicated that thiazole compounds can exhibit anticancer activity. By modifying the thiazole-based compounds at different positions, scientists aim to generate new molecules with potent antitumor effects .

Anti-Inflammatory Uses

The anti-inflammatory potential of thiazole derivatives is another area of interest. These compounds can be used to treat inflammation-related conditions, providing a pathway for the development of new anti-inflammatory drugs .

Antidiabetic Activity

The role of thiazole derivatives in antidiabetic drug development is being explored. These compounds could influence the biochemical pathways involved in diabetes, offering new avenues for treatment .

Anti-Alzheimer’s Research

Thiazole compounds are being investigated for their potential use in treating Alzheimer’s disease. Their ability to interact with biological systems may lead to the development of drugs that can alleviate symptoms or slow the progression of this neurodegenerative condition .

Antioxidant Applications

The antioxidant properties of thiazole derivatives make them suitable for research into preventing oxidative stress-related damage. This could have implications for a range of diseases where oxidative stress is a contributing factor .

Hepatoprotective Potential

Studies suggest that thiazole derivatives can have hepatoprotective effects, which means they could protect the liver from damage caused by various toxins or diseases .

Mechanism of Action

Target of Action

N-(5-Sulfamoylthiazol-2-yl)acetamide, also known as Acetazolamide, primarily targets carbonic anhydrase, an enzyme that plays a crucial role in the regulation of pH and fluid balance in the body .

Mode of Action

This compound acts as a carbonic anhydrase inhibitor. It inhibits the activity of carbonic anhydrase in the central nervous system, which leads to a decrease in carbon dioxide tension in the pulmonary alveoli, thus increasing arterial oxygen tension .

Biochemical Pathways

The inhibition of carbonic anhydrase by this compound affects several biochemical pathways. It disrupts the conversion of carbon dioxide and water into bicarbonate and protons, a reaction that is reversible. This disruption affects the regulation of pH and fluid balance in various tissues and organs .

Result of Action

The inhibition of carbonic anhydrase by this compound can lead to various molecular and cellular effects. For instance, it is used to treat edema due to congestive heart failure, certain types of epilepsy, and glaucoma .

properties

IUPAC Name

N-(5-sulfamoyl-1,3-thiazol-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O3S2/c1-3(9)8-5-7-2-4(12-5)13(6,10)11/h2H,1H3,(H2,6,10,11)(H,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDACKAUCWTUTDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC=C(S1)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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